molecular formula C9H12N2O2 B7512511 N-(6-methoxypyridin-3-yl)propanamide

N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B7512511
M. Wt: 180.20 g/mol
InChI Key: QZSOJJORJCWQCL-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)propanamide is a small organic molecule characterized by a propanamide backbone linked to a 6-methoxy-substituted pyridine ring at the third position (C9H12N2O2).

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSOJJORJCWQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Aromatic Ring

Heterocyclic Modifications
  • 3-(3-Methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide (C12H15N3O4): This analogue replaces the methoxypyridine with a methoxyisoxazole ring.
  • N-(6-{[1-(Methoxyacetyl)piperidin-4-yl]oxy}pyridin-3-yl)propanamide :
    A piperidinyloxy group appended to the pyridine ring adds steric bulk and introduces a secondary amine, which may enhance solubility or target specificity in biological systems .

Aromatic Ring Extensions
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This derivative incorporates a naphthalene ring and an indole-ethyl group, significantly increasing molecular complexity.

Functional Group Variations in Propanamide Derivatives

  • N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide :
    Substitution with a biphenylmethyl group and a methylated amide nitrogen enhances lipophilicity, which could influence blood-brain barrier penetration and pharmacokinetics .

Table 1: Key Properties of Selected Propanamide Analogues

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Notable Features Reference
N-(6-Methoxypyridin-3-yl)propanamide C9H12N2O2 6-Methoxy-pyridin-3-yl Not reported Not reported Parent structure
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C25H25N3O2 Indol-3-yl-ethyl, 6-methoxynaphthalen-2-yl Not reported High yield Anti-SARS-CoV-2 potential
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C23H23ClNO2 3-Chlorophenethyl, 6-methoxynaphthalen-2-yl Not reported Not reported Structural rigidity from naphthalene
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide C12H14N4O2 4-Methoxyphenyl, 1,2,4-triazol-1-yl 145–147 78 Antifungal/antibacterial activity implied

Key Observations:

  • Synthesis Yields : Derivatives with simpler substituents (e.g., methoxyphenyl groups) often achieve higher yields (e.g., 78% for triazole-containing analogues) compared to bulkier structures .

Implications of Structural Differences

Solubility and Bioavailability

  • The methoxy group in this compound likely improves water solubility compared to non-polar analogues like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
  • Piperidine or polyethylene glycol (PEG)-like extensions (e.g., in ) may further enhance solubility and reduce metabolic degradation .

Target Binding and Selectivity

  • Pyridine and pyridazine rings exhibit distinct electronic profiles; pyridazine’s dual nitrogen atoms may facilitate stronger hydrogen bonding in enzyme active sites .
  • Bulky substituents (e.g., naphthalene in ) could improve selectivity for hydrophobic protein pockets, as seen in naproxen-derived compounds .

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